CC-11006 -

CC-11006

Catalog Number: EVT-263386
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CC-11006 is a immunomodulatory agent, is also an orally available, small molecule and thalidomide analog, with potential immunomodulating and antineoplastic activity. CC-11006 appears to have a similar mechanism to thalidomide and may modulate the expression of proinflammatory and regulatory cytokines.
Source and Classification

CC-11006 belongs to a class of compounds known as immunomodulatory drugs (IMiDs). These drugs are characterized by their ability to enhance or suppress immune system activity, making them valuable in the treatment of various cancers and autoimmune diseases. The compound is structurally related to thalidomide and other analogs like lenalidomide and pomalidomide, which are used in clinical settings for similar therapeutic purposes .

Synthesis Analysis

The synthesis of CC-11006 involves several intricate steps aimed at producing enantiomerically pure forms. A common method includes the reaction of specific piperidine derivatives with isoindole precursors under controlled conditions to yield the cyclopropanecarboxamide structure. Key aspects of the synthesis include:

  • Chiral Starting Materials: The use of chiral starting materials is essential for achieving the desired enantiomeric purity.
  • Hydrolysis and Racemization: CC-11006 undergoes various chemical transformations, including hydrolysis and racemization, which can affect its pharmacokinetics and biological activity .

Technical Details

The synthesis typically employs catalytic systems optimized for yield and purity. For instance, studies have highlighted the importance of reaction conditions such as temperature, solvent choice, and catalyst selection in maximizing product yield .

Molecular Structure Analysis

The molecular structure of CC-11006 is complex, featuring multiple rings and functional groups that contribute to its biological activity. The key structural components include:

  • Isoindole Core: Central to its structure, influencing its interaction with biological targets.
  • Piperidine Ring: Contributes to the compound's pharmacological properties.
  • Cyclopropanecarboxamide Group: Plays a significant role in its mechanism of action.

Structural Data

The detailed chemical structure can be represented as follows:

CC 11006 N[2(2,6dioxopiperidin3yl)1,3dioxo2,3dihydro1Hisoindol4yl]methylcyclopropanecarboxamide\text{CC 11006 }N-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}cyclopropanecarboxamide
Chemical Reactions Analysis

CC-11006 participates in various chemical reactions that influence its stability and efficacy. Notable reactions include:

  • Hydrolysis: This reaction can lead to the formation of different metabolites with varying biological activities.
  • Racemization: The conversion between enantiomers can impact the pharmacological profile of the compound .

Technical Details of Reactions

The stability of CC-11006 in biological systems is crucial for its therapeutic efficacy. Understanding these reactions allows for better predictions regarding its pharmacokinetics and potential side effects.

Mechanism of Action

CC-11006 exerts its effects primarily through modulation of the immune system. It enhances the production of interleukin-10 while inhibiting tumor necrosis factor-alpha, both pivotal in inflammatory responses. This dual action allows it to influence both innate and adaptive immunity.

Process Data

Research indicates that CC-11006 interacts with proteins involved in immune signaling pathways, which may lead to enhanced antitumor activity. Its mechanism involves:

  1. Immune Modulation: Altering cytokine production.
  2. Tumor Growth Inhibition: Directly affecting tumor cell proliferation through immune system engagement .
Physical and Chemical Properties Analysis

CC-11006 exhibits several physical and chemical properties that are relevant to its function:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents; limited aqueous solubility may affect bioavailability.

Relevant Data or Analyses

Studies on the compound's stability indicate that it remains effective under physiological conditions but may undergo metabolic transformations that alter its efficacy .

Applications

CC-11006 has been primarily explored for its applications in oncology due to its immunomodulatory effects. It has been studied in clinical trials for treating multiple myeloma and other hematological cancers. Additionally, research is ongoing into its potential use in autoimmune diseases and inflammatory conditions due to its ability to modulate immune responses effectively.

Scientific Uses

The compound's unique properties make it a candidate for further investigation in various therapeutic areas, particularly where immune modulation is beneficial . Studies have also indicated potential interactions with metabolic pathways involving cytochrome P450 enzymes, which could influence the pharmacokinetics of co-administered drugs.

Structural Classification and Analog Design

Core Scaffold Analysis: Glutarimide-Phthalimide Derivatives

CC-11006 belongs to the immunomodulatory imide drug (IMiD) class characterized by a conserved bicyclic pharmacophore comprising phthalimide and glutarimide moieties connected through a chiral aminoglutarimide core. The molecular architecture follows the formula C₁₈H₁₇N₃O₅ (MW: 355.35 g/mol), featuring the signature phthalimide-glutarimide scaffold that defines this therapeutic class [1] [3]. This scaffold maintains critical hydrogen-bonding capabilities essential for biological activity, with the phthalimide ring system providing a planar aromatic surface for hydrophobic interactions and the glutarimide moiety enabling specific protein binding through its cyclic imide functionality [5].

The chiral center at the 3-position of the glutarimide ring represents a fundamental structural and functional element. This carbon features an exchangeable proton that facilitates rapid racemization under physiological conditions (t₁/₂ < 3 hours), leading to continuous interconversion between (R)- and (S)-enantiomers [6]. This inherent property complicates the isolation and evaluation of individual enantiomers in protonated forms. Deuterium substitution at this chiral center ("deuterium-enabled chiral switching") has demonstrated significant potential for stabilizing specific enantiomers, revealing profound differences in their biological activities [6]. X-ray crystallographic studies confirm that the glutarimide component mediates direct interaction with cereblon (CRBN), an essential component of the CRL4ᴿᴼᴾ E3 ubiquitin ligase complex, while the phthalimide moiety influences compound orientation within the binding pocket [3].

Table 1: Core Scaffold Characteristics of IMiDs

Structural FeatureChemical PropertiesFunctional Role
Phthalimide RingPlanar aromatic system, lipophilicHydrophobic interactions, target protein orientation
Glutarimide RingHydrogen-bond acceptor/donorCereblon binding, structural stability
Chiral Center (C3)Exchangeable hydrogen, racemization-proneEnantiomer-specific bioactivity, target engagement
Connecting MoietyAminoglutarimide linkageSpatial orientation of pharmacophoric elements

Structural Modifications in Second-Generation Immunomodulatory Imide Drugs

Second-generation IMiDs exhibit strategic modifications to the phthalimide component that enhance target specificity and pharmacological properties while maintaining the critical glutarimide binding element. Unlike first-generation analogs (thalidomide) and early successors (lenalidomide, pomalidomide), CC-11006 incorporates a cyclopropanecarboxamide substitution at the C4 position of the isoindolinone ring, yielding the chemical structure N-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}cyclopropanecarboxamide [6] [9]. This modification represents a significant departure from lenalidomide's amino group (-NH₂) or pomalidomide's unmodified hydrogen (-H) at the equivalent position [1].

The cyclopropyl carboxamide extension in CC-11006 introduces steric and electronic effects that profoundly influence target engagement. Research demonstrates that this modification enhances cereblon binding specificity compared to earlier IMiDs, potentially reducing off-target effects [6]. Additionally, deuterium substitution at the chiral center (creating CC-122 analogs) has revealed that the (S)-enantiomer exhibits significantly greater anti-tumorigenic activity (20-fold in vitro differences) compared to its (R)-counterpart in xenograft models [6]. This enantiomeric differentiation underscores the importance of structural stabilization strategies for optimizing therapeutic potential.

Table 2: Structural Evolution of Select IMiDs

CompoundC4 ModificationMolecular Weight (g/mol)Key Pharmacological Advancement
ThalidomideNone (parent)258.2TNF-α inhibition, foundational activity
LenalidomideAmino group (-NH₂)259.3Enhanced immunomodulation, T-cell costimulation
PomalidomideHydrogen (-H)273.2Improved cereblon binding, myeloma efficacy
CC-11006Cyclopropanecarboxamide355.35Targeted cytokine modulation, optimized CRBN engagement
CC-122Extended carboxamide449.5Pleiotropic pathway modulation

Role of Phthaloyl Ring Variations in Pharmacodynamic Specificity

The phthaloyl ring system serves as the primary structural domain for tuning the pharmacodynamic specificity of IMiDs. Modifications at different positions of this ring system dramatically alter cytokine modulation profiles, target protein interactions, and ultimately, therapeutic applications. CC-11006 exemplifies this structure-activity relationship through its C4-methylcyclopropanecarboxamide extension, which imparts unique immunomodulatory selectivity compared to simpler phthalimide derivatives [1] [6].

Research demonstrates that C4 substitutions significantly influence binding to cereblon, thereby modulating the repertoire of substrates targeted for ubiquitination and degradation. The cyclopropane carboxamide group in CC-11006 creates specific van der Waals interactions within the cereblon binding pocket that alter neosubstrate selectivity [6]. This modification results in preferential degradation of specific transcription factors (e.g., Ikaros family proteins) while potentially sparing others, leading to a distinct cytokine modulation profile characterized by enhanced IL-10 stimulation and targeted TNF-α inhibition [4] [8].

The electronic nature of phthaloyl substituents further impacts drug potency. Electron-withdrawing groups typically enhance cytokine inhibitory effects, while bulky hydrophobic moieties (like the cyclopropyl group in CC-11006) improve membrane permeability and cellular uptake [5]. These modifications collectively contribute to CC-11006's classification as a pleiotropic pathway modulator capable of simultaneously influencing multiple inflammatory and oncogenic signaling cascades through targeted protein degradation mechanisms [6] [8].

Table 3: Phthaloyl Ring Modifications and Biological Consequences

Substituent PositionModification TypeBiological ConsequenceRepresentative Compound
C4 positionAmino group (-NH₂)Enhanced IL-2 production, T-cell activationLenalidomide
C4 positionHydrogen (-H)Improved anti-angiogenic activityPomalidomide
C4 positionCyclopropanecarboxamideSelective IL-10 stimulation, optimized CRBN bindingCC-11006
C5 positionFluoro substitutionAltered degradation kinetics, reduced racemizationCC-220
Multiple positionsDeuterium stabilizationEnantiomeric differentiation, enhanced tumor suppressionCC-122 deuterated

Properties

Product Name

CC-11006

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CC11006; CC-11006; CC 11006.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.